Lipophilicity Advantage: +0.6 XLogP3 Units Over the Unsubstituted 6-Phenyl Analog
The 4-chloro substituent significantly increases computed lipophilicity compared to the unsubstituted 6-phenylpiperidin-2-one. The target compound has an XLogP3 of 2.1, whereas 6-phenylpiperidin-2-one (CAS 41419-25-4) has an XLogP3 of 1.5, both computed using the same XLogP3 3.0 algorithm within PubChem . The +0.6 log unit difference corresponds to approximately 4-fold greater partitioning into octanol, predicting enhanced passive membrane permeability and potentially improved blood-brain barrier penetrance. This is particularly relevant for CNS-targeted piperidinone-based drug discovery programs where the unsubstituted phenyl scaffold may be insufficiently lipophilic .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 6-Phenylpiperidin-2-one (CAS 41419-25-4): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.6 (approx. 4× higher octanol partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The 4-fold predicted increase in membrane partitioning directly influences compound selection for CNS-penetrant lead optimization, where the 6-phenyl analog may fail to achieve adequate brain exposure.
- [1] PubChem Compound Summary for CID 14881102, 6-(4-Chlorophenyl)piperidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/14881102 View Source
- [2] PubChem Compound Summary for CID 600225, 6-Phenylpiperidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/600225 View Source
